molecular formula C11H17N3O2 B12655778 N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide CAS No. 76274-44-7

N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide

Cat. No.: B12655778
CAS No.: 76274-44-7
M. Wt: 223.27 g/mol
InChI Key: NPBHHEOEOZUVDI-UHFFFAOYSA-N
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Description

Key Identifiers

Property Value
CAS Registry Number 76274-44-7
IUPAC Name N-{2-[(2-aminoethyl)amino]ethyl}-2-hydroxybenzamide
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol

The salicylamide core is derived from salicylic acid, where the carboxylic acid group is replaced by an amide functional group. The ethylenediamine side chain introduces two primary amine groups, enhancing the molecule’s potential for hydrogen bonding and ionic interactions. This structural feature is critical for its hypothesized biological activity, as seen in related compounds targeting viral entry or enzymatic processes.

Historical Context in Salicylamide Derivative Research

Salicylamide derivatives have been extensively studied since the mid-20th century, with niclosamide (a chlorinated nitroaniline-salicylamide) emerging as an anthelmintic drug in the 1960s. Over time, researchers recognized the broader therapeutic potential of these compounds, particularly their antiviral and anticancer activities. For example, nitazoxanide, a thiazolide-salicylamide hybrid, was repurposed as a broad-spectrum antiviral agent effective against rotavirus, hepatitis B, and influenza.

The development of this compound aligns with efforts to optimize salicylamide derivatives for improved pharmacokinetic properties. Early analogues like niclosamide suffered from poor aqueous solubility, prompting structural modifications such as the addition of polar side chains. The ethylenediamine moiety in this compound may enhance solubility or facilitate interactions with cellular targets, akin to O-alkylamino-tethered derivatives tested in triple-negative breast cancer models.

Recent studies highlight the role of salicylamide derivatives in inhibiting viral entry and replication. For instance, niclosamide blocks adenovirus replication by interfering with endosomal acidification, while nitazoxanide inhibits hepatitis C virus (HCV) nonstructural protein 5B (NS5B). These findings underscore the versatility of the salicylamide scaffold and justify further exploration of this compound’s biological potential.

Structural Relationship to Biologically Active Analogues

This compound shares structural motifs with several pharmacologically active salicylamide derivatives. Below, we compare its features to those of niclosamide, nitazoxanide, and anticancer analogues:

Comparative Structural Analysis

Compound Core Structure Key Substituents Biological Activity
Niclosamide Salicylamide 5-Chloro-2-nitroaniline Antiviral, anticancer
Nitazoxanide Salicylamide Thiazolide group Antiviral, antiparasitic
HJC0416 (Anticancer derivative) Salicylamide 6-Aminobenzo[ b]thiophene dioxide STAT3 inhibition in cancer
This compound Salicylamide Ethylenediamine side chain Hypothesized antiviral/anti-inflammatory

The ethylenediamine chain in this compound introduces multiple amine groups, which may mimic the polyamine-binding sites exploited by viruses or cancer cells. For example, adenovirus capsid proteins interact with host cell polyamines during entry, suggesting that amine-rich compounds could disrupt this process. Similarly, STAT3 transcription factor inhibition by salicylamide derivatives like HJC0416 relies on hydrogen bonding with key residues, a mechanism potentially accessible to this compound.

In contrast to niclosamide’s nitroaniline group, which contributes to redox-mediated antiviral effects, the ethylenediamine side chain may enhance solubility or enable prodrug strategies. Such structural versatility underscores the salicylamide scaffold’s adaptability in drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76274-44-7

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]-2-hydroxybenzamide

InChI

InChI=1S/C11H17N3O2/c12-5-6-13-7-8-14-11(16)9-3-1-2-4-10(9)15/h1-4,13,15H,5-8,12H2,(H,14,16)

InChI Key

NPBHHEOEOZUVDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNCCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide typically involves the reaction of salicylic acid with ethylenediamine. The process can be summarized as follows:

    Starting Materials: Salicylic acid and ethylenediamine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Salicylic acid is dissolved in the solvent, and ethylenediamine is added dropwise. The mixture is heated under reflux for several hours.

    Product Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxyl group on the salicylamide moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C_{12}H_{18}N_{4}O_{2}
  • Molecular Weight : 254.30 g/mol

The compound's structure includes multiple amino groups capable of forming hydrogen bonds with proteins and enzymes, which may lead to enzyme inhibition or modulation of biochemical pathways.

Biological Activities

N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide exhibits various biological activities, making it relevant for pharmacological studies. Key applications include:

  • Enzyme Modulation : The compound can modulate enzyme activity through interactions with specific molecular targets, influencing cellular processes.
  • Anticancer Research : Studies have indicated that derivatives of salicylamide, including this compound, show anti-proliferative effects against cancer cell lines. For example, compounds structurally similar to it have demonstrated effectiveness against estrogen receptor-positive and triple-negative breast cancer cell lines .

Pharmacological Applications

  • Anticancer Agents :
    • Case studies have shown that modifications of salicylamide derivatives can lead to compounds with potent anticancer properties. For instance, one derivative exhibited an IC50 value of 3.38 μM against the MDA-MB-231 triple-negative breast cancer cell line while showing low toxicity against non-tumorigenic cells .
    • Mechanistic studies revealed that these compounds could inhibit STAT3 phosphorylation, contributing to apoptosis in cancer cells.
  • Cardiovascular Effects :
    • Related compounds have been studied for their cardiovascular effects. For example, certain salicylamide derivatives have demonstrated the ability to lower blood pressure in animal models, indicating potential therapeutic uses in managing hypertension .

Research Findings and Case Studies

Study Findings Applications
Study on Anticancer ActivityCompounds similar to this compound showed broad anti-proliferative activities against various breast cancer cell lines.Potential drug candidates for treating aggressive breast cancers.
Cardiovascular ResearchSalicylamide derivatives exhibited dose-dependent vasodilation in isolated artery preparations.Possible treatment for vascular headaches and hypertension management.
Structure-Activity Relationship (SAR) StudiesIdentified specific linkers that enhance the efficacy of salicylamide derivatives in anticancer applications.Provides insights for designing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the salicylamide moiety can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name CAS RN Molecular Formula Key Functional Groups Notable Features
N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide 76274-44-7 C₁₁H₁₇N₃O₂ Phenolic -OH, amide, primary/secondary amines High polarity, potential for metal chelation
N-(2-Hydroxyethyl)salicylamide 24207-38-3 C₉H₁₁NO₃ Phenolic -OH, amide, hydroxyl (-CH₂OH) Moderate solubility in polar solvents; esterification potential
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ Cyano (-CN), methylamino-carbamoyl Electron-withdrawing cyano group; unstudied toxicological profile
N-(2-Aminoethyl)-2-hydroxybenzamide picrate - C₉H₁₁N₂O₂·C₆H₃N₃O₇ Phenolic -OH, amide, ammonium picrate salt Enhanced crystallinity due to picrate counterion; reported X-ray structure
N-[2-(Diethylamino)ethyl]-2-phenylacetamide 51816-17-2 C₁₄H₂₂N₂O Phenylacetamide, tertiary amine (-N(C₂H₅)₂) Lipophilic; potential CNS activity due to tertiary amine

Physicochemical Properties

  • Solubility: The target compound’s aminoethyl side chain enhances water solubility compared to N-(2-hydroxyethyl)salicylamide, which relies on a single hydroxyl group for polarity . In contrast, N-[2-(diethylamino)ethyl]-2-phenylacetamide exhibits lower aqueous solubility due to its bulky tertiary amine and phenyl group .
  • Reactivity: The primary/secondary amines in the target compound enable Schiff base formation and metal coordination, unlike the hydroxyl-dominated reactivity of N-(2-hydroxyethyl)salicylamide . The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide may participate in nucleophilic addition reactions, a pathway absent in the salicylamide derivatives .

Crystallographic and Structural Studies

  • This compound and its analogs (e.g., N-(2-Aminoethyl)-2-hydroxybenzamide picrate) form hydrogen-bonded networks in crystal structures. The picrate salt variant shows enhanced lattice stability due to π-π stacking and ionic interactions .
  • N-Salicyloylglycine , a simpler analog, lacks the ethylenediamine chain, resulting in fewer intermolecular hydrogen bonds and reduced structural complexity .

Biological Activity

N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide, a compound belonging to the class of Mannich bases, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical relevance, supported by various studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C11H17N3O2C_{11}H_{17}N_{3}O_{2} and is characterized by the presence of salicylamide moieties linked to aminoethyl groups. Its structure facilitates interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Biological Activities

1. Antimicrobial Activity

Research indicates that salicylamide derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anticancer Properties

This compound has shown promise in cancer research. It was evaluated for cytotoxicity against several cancer cell lines, including murine models. The compound demonstrated an IC50 value indicating potent cytotoxic effects, potentially through mechanisms such as apoptosis induction and inhibition of DNA synthesis .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This effect is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease, where modulation of the immune response can alleviate symptoms .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
  • Receptor Interaction: Its structure allows it to bind effectively to various receptors, influencing cellular signaling pathways that regulate growth and inflammation.
  • Oxidative Stress Modulation: this compound may enhance antioxidant defenses in cells, providing protection against oxidative damage .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy: A recent investigation assessed the compound's effectiveness against a panel of pathogenic bacteria. Results indicated that it inhibited growth at concentrations lower than those required for standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Cytotoxicity Assessment: In vitro studies reported that this compound induced significant apoptosis in cancer cell lines compared to control groups. This finding underscores its potential utility in cancer therapy .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What are best practices for safe handling and long-term storage?

  • Methodological Answer : Store desiccated at –20°C under argon to prevent oxidation. Handle in a fume hood with nitrile gloves and lab coats. For waste disposal, neutralize with 10% acetic acid before incineration. Monitor exposure via LC-MS analysis of degradation products .

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